4-{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethyl}phenol
Description
4-{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethyl}phenol is a synthetic aromatic compound featuring a phenol moiety linked via an ethylamino bridge to a 2-amino-6-chloropyrimidine ring. This structure combines the hydrogen-bonding capabilities of the phenol and amino groups with the electron-deficient pyrimidine core, making it a candidate for applications in medicinal chemistry, particularly as a kinase inhibitor precursor or antimicrobial agent.
Properties
IUPAC Name |
4-[2-[(2-amino-6-chloropyrimidin-4-yl)amino]ethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O/c13-10-7-11(17-12(14)16-10)15-6-5-8-1-3-9(18)4-2-8/h1-4,7,18H,5-6H2,(H3,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCJUSKERJXWAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC2=CC(=NC(=N2)N)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethyl}phenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-amino-6-chloropyrimidine with an appropriate phenol derivative under specific conditions . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
4-{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethyl}phenol can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethyl}phenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects . For example, it may inhibit tyrosine kinases or other signaling molecules involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents on the pyrimidine ring, linker groups, and phenol modifications. Below is a detailed comparison of physicochemical properties, synthesis, and bioactivity:
Table 1: Structural and Physicochemical Comparison
Key Observations:
The fluorophenol moiety in increases electronegativity, which may enhance target binding in kinase inhibition.
Synthetic Routes: The ethanol derivative () is synthesized via nucleophilic substitution between 2-amino-6-chloropyrimidine and 2-aminoethanol, yielding 75% purity in scaled reactions . More complex analogs, such as the pyrazolo-pyrimidine derivative (), require multi-step protocols involving cyclization and protection-deprotection strategies.
Biological Activity: Chloropyrimidine-phenol hybrids are frequently screened for antimicrobial activity. For example, derivatives in showed moderate efficacy against E. coli and S. aureus. Pyrazolo-pyrimidine analogs () are investigated in cancer research due to their structural resemblance to purine-based chemotherapeutics.
Table 2: Research Findings on Analog Bioactivity
Biological Activity
4-{2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethyl}phenol, a compound with significant biological implications, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
- Molecular Formula : C16H17ClN8
- Molecular Weight : 334.81 g/mol
- CAS Number : 71681640
The compound exhibits its biological activity primarily through inhibition of specific enzymes and pathways. Notably, it has been shown to inhibit topoisomerase I and II, which are crucial for DNA replication and repair. This inhibition can lead to cytotoxic effects in cancer cells, making it a candidate for anticancer therapy.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, research indicates that compounds with similar structures demonstrate IC50 values ranging from 0.68 to 1.25 µM against T47D breast cancer cells . The presence of the chloropyrimidine moiety is essential for enhancing the anticancer activity.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit topoisomerases:
- Topoisomerase I Inhibition : Limited activity was observed in some derivatives.
- Topoisomerase II Inhibition : Stronger inhibition compared to standard drugs like etoposide was noted . This suggests potential as a chemotherapeutic agent.
Case Studies
-
Study on Cytotoxicity :
A study involving various derivatives of the compound showed promising results in inhibiting cell proliferation in breast and lung cancer models. The derivatives were synthesized and tested for their cytotoxic effects using MTT assays, revealing that modifications to the phenolic structure significantly affected potency . -
Topoisomerase Inhibition in Cancer Cells :
A comparative study highlighted that compounds with ortho or para substitutions on the phenolic ring exhibited superior topoisomerase II inhibitory activity. This structural activity relationship (SAR) underscores the importance of specific functional groups in enhancing biological efficacy .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
